molecular formula C7H4BrClFNO2 B12842015 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene

Cat. No.: B12842015
M. Wt: 268.47 g/mol
InChI Key: ZLFIDYZRFMJPJT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is a polyhalogenated nitroaromatic compound with the molecular formula C₇H₃BrClFNO₂ and a molecular weight of 268.46 g/mol. Structurally, it features a toluene backbone substituted with bromine (position 3), chlorine (position 2), fluorine (position 4), and a nitro group (position 5). This arrangement creates a highly electron-deficient aromatic ring, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves sequential halogenation and nitration steps, though exact protocols are proprietary .

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

3-bromo-2-chloro-4-fluoro-1-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,1H3

InChI Key

ZLFIDYZRFMJPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:

    Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Chlorine can be added using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Fluorination: Fluorine can be introduced using a fluorinating agent like fluorine gas (F2) or a more controlled reagent like Selectfluor.

    Nitration: The nitro group can be added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, temperature, and pressure conditions are critical to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.

Major Products

    Substitution: Formation of new substituted aromatic compounds.

    Reduction: Formation of 3-Bromo-2-chloro-4-fluoro-5-aminotoluene.

    Oxidation: Formation of 3-Bromo-2-chloro-4-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene serves as a vital intermediate in the synthesis of various organic compounds. It can undergo multiple reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for creating complex molecules.

Synthesis of Pharmaceuticals
The compound is used to synthesize pharmaceutical agents due to its ability to introduce multiple functional groups. For instance, it is involved in the preparation of nitro-substituted derivatives that exhibit biological activity. A study highlighted its role in synthesizing indole derivatives with potential anticancer properties .

Agricultural Chemistry

Pesticide Development
Research indicates that 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can be utilized in developing herbicides and pesticides. Its halogenated structure enhances the biological activity of the resulting compounds, making them effective against various pests and weeds. The compound can be transformed into more complex agrochemicals through straightforward synthetic routes .

Biological Applications

Anticancer Activity
Recent studies have demonstrated that derivatives of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene exhibit significant antiproliferative activities against cancer cell lines. For example, compounds synthesized from this starting material showed lower IC50 values compared to standard treatments like cisplatin, indicating promising potential for cancer therapy .

Compound Cell Line IC50 (µM) Activity
Compound AMCF-7<10Antiproliferative
Compound BJurkat<10Antiproliferative
Compound CHeLa<14.4Antiproliferative

Material Science

Polymer Chemistry
The compound can also be used in polymer chemistry to create materials with specific properties. Its introduction into polymer matrices can enhance thermal stability and chemical resistance due to the presence of halogen atoms .

Case Studies

Case Study 1: Synthesis of Nitro Derivatives
A comprehensive study detailed the synthesis of various nitro derivatives from 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene, showcasing its utility as a precursor for biologically active compounds. The study emphasized the efficiency of using this compound in multi-step synthetic pathways while maintaining high yields .

Case Study 2: Agrochemical Efficacy
Another investigation evaluated the herbicidal efficacy of compounds derived from 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene against common agricultural pests. The results indicated a significant reduction in pest populations, highlighting its potential as a new agrochemical agent .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene involves its interaction with molecular targets through its substituents. The nitro group can participate in electron-withdrawing interactions, while the halogens can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding to biological targets, influencing pathways such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Notable Properties
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene C₇H₃BrClFNO₂ 268.46 Br (3), Cl (2), F (4), NO₂ (5) High polarity, solid at RT*
4-Bromo-5-fluoro-2-nitrotoluene C₇H₅BrFNO₂ 234.02 Br (4), F (5), NO₂ (2) Lower MW; liquid above 40°C
2-Bromo-5-difluoromethoxy-4-nitrotoluene C₈H₆BrF₂NO₃ 282.04 Br (2), OCHF₂ (5), NO₂ (4) Higher MW; enhanced lipophilicity
5-Bromo-2-nitrobenzotrifluoride C₇H₃BrF₃NO₂ 270.01 Br (5), CF₃ (2), NO₂ (3) Lower solubility in polar solvents

*RT: Room temperature

Key Observations :

  • The number and position of substituents directly influence molecular weight and physical state. For instance, trifluoromethyl (CF₃) groups increase lipophilicity but reduce water solubility compared to halogens like Cl or F .
  • Electron-withdrawing groups (EWGs) like NO₂ and halogens stabilize the aromatic ring but hinder electrophilic substitution reactions unless directed by meta/para substituents .

Biological Activity

3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is a halogenated nitrotoluene derivative that has garnered interest in various fields, including medicinal chemistry and environmental science. This compound's unique structure, characterized by the presence of bromine, chlorine, fluorine, and a nitro group, suggests potential biological activities that merit detailed examination.

Chemical Structure and Properties

The chemical formula for 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is C7H4BrClFNO2C_7H_4BrClFNO_2. The presence of multiple halogens and a nitro group can influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of halogenated compounds like 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene often involves several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit various enzymes.
  • Cell Membrane Interaction : Halogen substituents can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can lead to oxidative stress within cells, potentially inducing apoptosis in cancer cells.

Biological Activities Reported

Research indicates several biological activities associated with 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene and its derivatives:

  • Antimicrobial Activity : Preliminary studies have shown that similar nitrotoluene derivatives exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct DNA interaction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in various tumor cell lines
Enzyme InhibitionInhibits specific kinases and phosphatases

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of nitrotoluene derivatives, it was found that 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene showed significant cytotoxicity against human tumor cell lines. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency compared to standard chemotherapeutics .

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